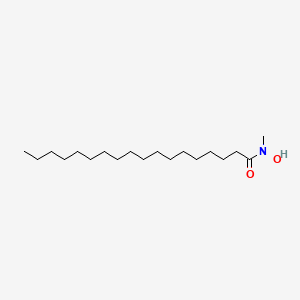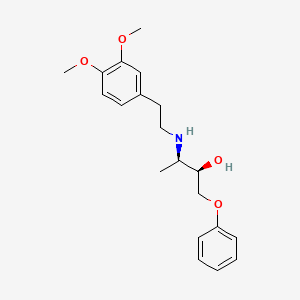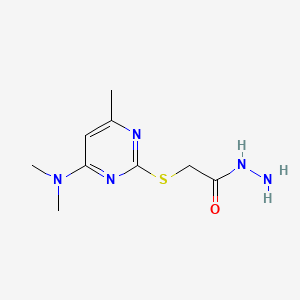
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide is a chemical compound with the molecular formula C8H13N5O2S. This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethylamino and methyl groups, and a thioacetic acid hydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide typically involves the reaction of 4-(dimethylamino)-6-methyl-2-pyrimidinethiol with acetic acid hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反应分析
Types of Reactions
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the pyrimidine ring.
科学研究应用
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria .
相似化合物的比较
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino substitution, used as a nucleophilic catalyst in organic synthesis.
Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, hydrazide: A closely related compound with similar structure and properties.
Uniqueness
Acetic acid, ((4-(dimethylamino)-6-methyl-2-pyrimidinyl)thio)-, hydrazide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of dimethylamino and thioacetic acid hydrazide moieties makes it a versatile compound for various research applications.
属性
CAS 编号 |
77940-23-9 |
|---|---|
分子式 |
C9H15N5OS |
分子量 |
241.32 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C9H15N5OS/c1-6-4-7(14(2)3)12-9(11-6)16-5-8(15)13-10/h4H,5,10H2,1-3H3,(H,13,15) |
InChI 键 |
PTHGEWDXMWULBL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Chloro-4-[(3-methoxybuta-1,3-dien-2-yl)sulfanyl]benzene](/img/structure/B14441368.png)


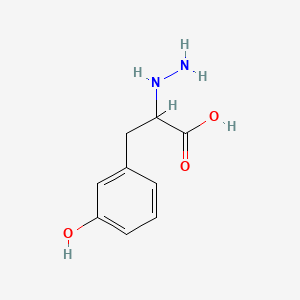
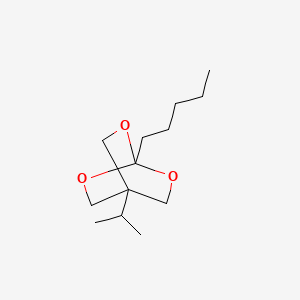


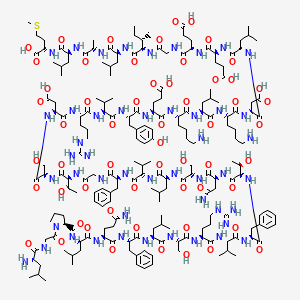
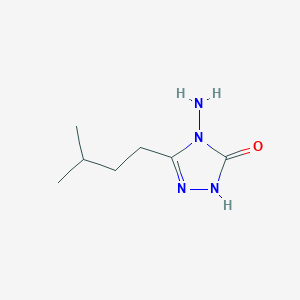
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
